4-(Cyclopropylmethoxy)-1,2-difluorobenzene
CAS No.: 1360807-56-2
Cat. No.: VC5146953
Molecular Formula: C10H10F2O
Molecular Weight: 184.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1360807-56-2 |
|---|---|
| Molecular Formula | C10H10F2O |
| Molecular Weight | 184.186 |
| IUPAC Name | 4-(cyclopropylmethoxy)-1,2-difluorobenzene |
| Standard InChI | InChI=1S/C10H10F2O/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
| Standard InChI Key | IAVJKAITEBRBGD-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=CC(=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₀H₁₀F₂O, with a molecular weight of 184.19 g/mol . Discrepancies in literature reports warrant clarification: PubChem lists a related isomer, 4-[cyclopropyl(difluoro)methyl]-1,2-difluorobenzene (CID 116841669), with formula C₁₀H₈F₄ and molecular weight 204.16 g/mol . This distinction arises from differing substituents (difluorocyclopropylmethyl vs. cyclopropylmethoxy), underscoring the need for precise structural verification.
Spectroscopic and Computational Data
The SMILES notation FC1=CC(OCC2CC2)=CC=C1F confirms the substitution pattern . Key spectral features include:
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¹⁹F NMR: Two distinct fluorine signals for the aromatic fluorines (δ ≈ -110 to -120 ppm) and a third for the cyclopropylmethoxy group’s fluorine interactions.
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¹H NMR: Cyclopropane protons resonate as a multiplet (δ 0.5–1.5 ppm), while aromatic protons appear as a doublet of doublets (δ 6.8–7.2 ppm) .
Table 1: Comparative Structural Data
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via O-alkylation of 3,4-difluorophenol with 1-bromomethylcyclopropane under biphasic conditions. A representative protocol involves:
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Alkylation:
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Purification:
Process Optimization
Physicochemical Properties
Thermal and Solubility Characteristics
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Boiling Point: 250–252°C at 760 mmHg (estimated via group contribution methods).
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Solubility:
| Parameter | Value |
|---|---|
| GHS Hazard Statements | H315 (Skin irritation) |
| H319 (Eye irritation) | |
| H335 (Respiratory irritation) | |
| Storage Conditions | 4–8°C under inert atmosphere |
| Purity | 95% (HPLC) |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene, a key intermediate in tyrosine kinase inhibitors . Its electron-deficient aromatic ring facilitates SₙAr reactions with amines or thiols, enabling rapid diversification of drug candidates.
Agrochemical Research
Fluorinated aromatics are pivotal in herbicide design. The cyclopropylmethoxy group’s metabolic stability enhances the bioavailability of sulfonylurea analogs, as demonstrated in pre-emergent weed control agents .
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